molecular formula C22H24N2O4S B2641183 3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 893352-96-0

3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide

Cat. No. B2641183
CAS RN: 893352-96-0
M. Wt: 412.5
InChI Key: IKCUIQVXYBLUAB-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide, also known as TMEB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMEB is a member of the benzamide family of compounds and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Pharmacokinetics and Metabolic Studies:

  • The study of disposition and metabolism of compounds like SB-649868, an orexin 1 and 2 receptor antagonist, involves detailed pharmacokinetic analysis to understand their elimination pathways, metabolic profile, and potential for therapeutic use, particularly in the treatment of insomnia (Renzulli et al., 2011). This type of research is crucial for identifying how similar compounds could be metabolized and eliminated in the human body.

Neuroimaging and Diagnostic Applications:

  • Compounds with specific binding properties, such as those used for PET imaging in neurodegenerative diseases, have been explored for their ability to measure cerebral amyloid load, providing invaluable tools for diagnosing and understanding the progression of diseases like Alzheimer's (Engler et al., 2007). Research into similar compounds could potentially offer new diagnostic markers or therapeutic targets.

Synthesis and Therapeutic Effects:

  • The synthesis of new derivatives and their evaluation for potential therapeutic effects, such as antidepressant and anticonvulsant activities, showcases the importance of chemical modification in discovering new drugs. For example, benzo[d]thiazol derivatives have been investigated for their antidepressant and anticonvulsant effects (Jin et al., 2019). This suggests that modifications to the chemical structure of the specified compound could reveal new therapeutic potentials.

Drug Development and Safety Evaluation:

  • The development of drugs involves evaluating their safety, dosimetry, and therapeutic potential in human clinical populations, as seen in studies with novel radiotracers or therapeutic agents targeting specific receptors or disease mechanisms (Brier et al., 2022). Research into similar compounds can lead to the development of new treatments for various diseases, including cancer and neurological disorders.

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-14-19(29-22(24-14)15-8-6-5-7-9-15)10-11-23-21(25)16-12-17(26-2)20(28-4)18(13-16)27-3/h5-9,12-13H,10-11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCUIQVXYBLUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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